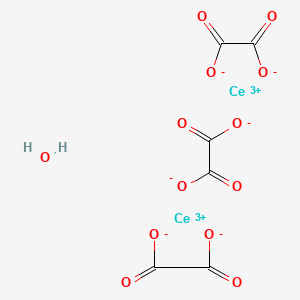
Methyl 5-chloro-2-acetamidopyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-2-acetamidopyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by its pyridine ring substituted with a chlorine atom, an acetamido group, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-acetamidopyridine-4-carboxylate typically involves the following steps:
Acetylation: The addition of an acetamido group to the pyridine ring.
Esterification: The formation of the carboxylate ester group.
These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to handle the reagents and control the reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-2-acetamidopyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-2-acetamidopyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 5-chloro-2-acetamidopyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-chloro-2-acetamidopyridine-4-carboxylate can be compared with other pyridine derivatives, such as:
- Methyl 5-chloro-2-aminopyridine-4-carboxylate
- Methyl 5-chloro-2-hydroxypyridine-4-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it distinct and valuable for specific research purposes.
Eigenschaften
IUPAC Name |
methyl 2-acetamido-5-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5(13)12-8-3-6(9(14)15-2)7(10)4-11-8/h3-4H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLVJVNFDFVDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7960323.png)


![Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7960335.png)

![Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B7960343.png)
![Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B7960354.png)

![Methyl (2S,3R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7960363.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(tert-butylsulfanyl)propanoate](/img/structure/B7960369.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B7960376.png)
